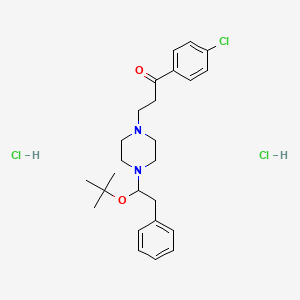
1,1'-Ethane-1,2-diylbis(2,4,5-trimethylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene): is a chemical compound known for its unique structure and properties It consists of two 2,4,5-trimethylbenzene units connected by an ethane-1,2-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) typically involves the reaction of 2,4,5-trimethylbenzene with ethylene dibromide under specific conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the ethane-1,2-diyl bridge between the two benzene units .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of continuous flow reactors and advanced purification techniques would be essential for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Electrophilic substitution reactions are common, where halogens or other substituents can replace hydrogen atoms on the benzene rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) is used as a building block in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various manufacturing processes .
Mecanismo De Acción
The mechanism of action of 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) involves its interaction with molecular targets through its benzene rings and ethane-1,2-diyl bridge. The compound can participate in various chemical reactions, leading to the formation of new bonds and structures. The pathways involved include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparación Con Compuestos Similares
1,1’-Ethane-1,2-diylbis(3,4,5-trimethoxybenzene): Similar structure but with methoxy groups instead of methyl groups.
Ethane-1,2-diyl bis(4-methylbenzenesulfonate): Contains sulfonate groups instead of methyl groups.
Uniqueness: 1,1’-Ethane-1,2-diylbis(2,4,5-trimethylbenzene) is unique due to its specific substitution pattern on the benzene rings, which influences its reactivity and potential applications. The presence of three methyl groups on each benzene ring provides steric hindrance and electronic effects that differentiate it from other similar compounds.
Propiedades
Número CAS |
18779-88-9 |
|---|---|
Fórmula molecular |
C20H26 |
Peso molecular |
266.4 g/mol |
Nombre IUPAC |
1,2,4-trimethyl-5-[2-(2,4,5-trimethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C20H26/c1-13-9-17(5)19(11-15(13)3)7-8-20-12-16(4)14(2)10-18(20)6/h9-12H,7-8H2,1-6H3 |
Clave InChI |
MXPKMQADEGOEPA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C)CCC2=C(C=C(C(=C2)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1,3,3-Tetrabutyl-1,3-bis[(3-nitrobenzoyl)oxy]distannoxane](/img/structure/B14704692.png)

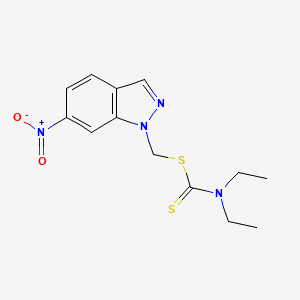
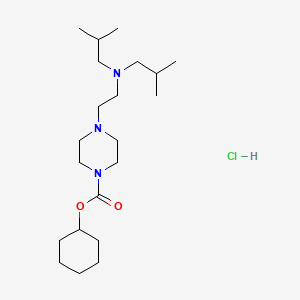
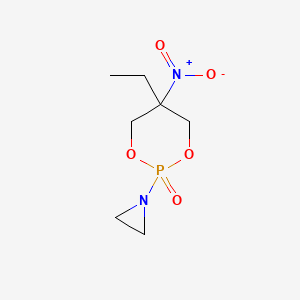
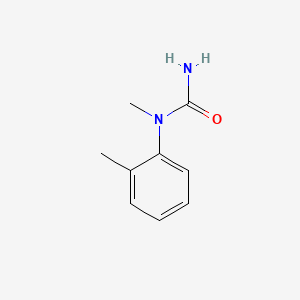
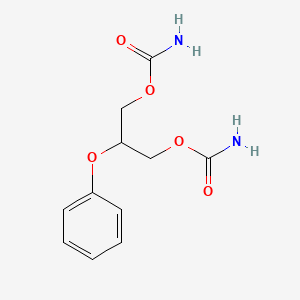
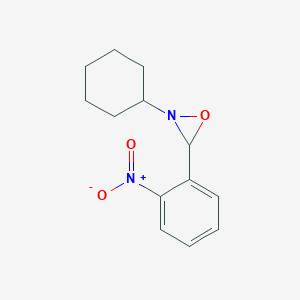
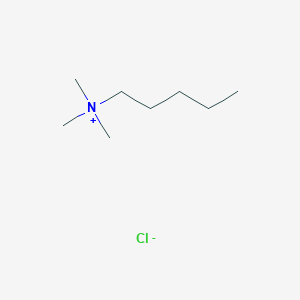
![Dimethyl benzene-1,4-dicarboxylate;[4-(hydroxymethyl)cyclohexyl]methanol](/img/structure/B14704757.png)


